molecular formula C9H11BO5 B1343761 (2-Formyl-4,5-dimethoxyphenyl)boronic acid CAS No. 1005346-96-2

(2-Formyl-4,5-dimethoxyphenyl)boronic acid

Cat. No. B1343761
M. Wt: 209.99 g/mol
InChI Key: YCKBAZGRLLTFEM-UHFFFAOYSA-N
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Scientific Research Applications

1. Synthesis of Diverse Structures

(2-Formyl-4,5-dimethoxyphenyl)boronic acid and its derivatives are extensively used as building blocks in the synthesis of a wide range of structures. A study by Hergert et al. (2018) demonstrated the use of similar boronic acid derivatives in the one-pot borylation and copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction, highlighting their role in improving yields and purities of desired products (Hergert et al., 2018).

2. Solid-Phase Synthesis

Another significant application is in solid-phase synthesis. Jin et al. (2001) discussed the use of a related compound, 4-Formyl-3,5-dimethoxyphenol, in the preparation of linkers and resins for solid-phase synthesis of peptides and non-peptides, indicating the versatility of these compounds in synthetic chemistry (Jin et al., 2001).

3. Supramolecular Chemistry

In the field of supramolecular chemistry, derivatives of boronic acids like (2-Formyl-4,5-dimethoxyphenyl)boronic acid are used for H-bond recognition. Georgiou et al. (2017) explored the binding studies of aromatic boronic acids in both solution and solid-state, demonstrating their potential in developing new materials and catalysis processes (Georgiou et al., 2017).

4. Polymerization and Material Science

These compounds are also involved in polymerization and material science. For instance, a study by 장원철 et al. (1999) showed the polymerization of a dimethoxyphenyl derivative, highlighting the diverse applications of these compounds in creating new materials (장원철 et al., 1999).

5. Development of New Catalytic Processes

Boronic acids and their derivatives have been explored for their potential in catalysis. Hall (2019) discussed the concept of boronic acid catalysis, highlighting its application in activating hydroxy functional groups for various organic reactions, thereby offering new avenues in synthetic chemistry (Hall, 2019).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols1.


Future Directions

The search results do not provide specific future directions for “(2-Formyl-4,5-dimethoxyphenyl)boronic acid”. However, given its use in various chemical reactions, ongoing research may continue to explore its potential applications in organic synthesis and other areas of chemistry.


Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(2-formyl-4,5-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKBAZGRLLTFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C=O)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647252
Record name (2-Formyl-4,5-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Formyl-4,5-dimethoxyphenyl)boronic acid

CAS RN

1005346-96-2
Record name (2-Formyl-4,5-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Borsley, SL Cockroft - ACS nano, 2018 - ACS Publications
Monitoring current flow through a single nanopore has proved to be a powerful technique for the in situ detection of molecular structure, binding, and reactivity. Transmembrane proteins…
Number of citations: 24 pubs.acs.org
Y Wang, M Qi, P Lu, Y Wang - The Journal of Organic Chemistry, 2023 - ACS Publications
An Rh(III)-catalyzed one-pot synthesis of 5H-isochromeno[3,4-c]isoquinolines from readily available 4-diazoisochroman-3-imines and (2-formylphenyl)boronic acids is reported. The …
Number of citations: 4 pubs.acs.org

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